molecular formula C8H8N2O2 B14436685 Hexanedioyl cyanide CAS No. 80317-75-5

Hexanedioyl cyanide

Cat. No.: B14436685
CAS No.: 80317-75-5
M. Wt: 164.16 g/mol
InChI Key: GMWJWHSWXXYTTA-UHFFFAOYSA-N
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Description

Hexanedioyl cyanide, also known as adiponitrile, is an organic compound with the formula (CH₂)₄(CN)₂. It is a colorless liquid that is used primarily as a precursor to nylon-6,6, a type of polyamide. The compound is significant in the chemical industry due to its role in the production of synthetic fibers and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanedioyl cyanide can be synthesized through several methods:

    Hydrocyanation of Butadiene: This is the most common industrial method. Butadiene reacts with hydrogen cyanide in the presence of a nickel catalyst to form this compound.

    Electrochemical Reduction of Glutaronitrile: Another method involves the electrochemical reduction of glutaronitrile in the presence of a suitable catalyst.

Industrial Production Methods: The hydrocyanation of butadiene is the primary industrial method. This process involves:

  • Reacting butadiene with hydrogen cyanide in the presence of a nickel catalyst.
  • The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexanedioyl cyanide undergoes several types of chemical reactions:

    Hydrolysis: It can be hydrolyzed to adipic acid, which is another precursor for nylon production.

    Reduction: It can be reduced to hexamethylenediamine, another important intermediate in nylon-6,6 production.

    Polymerization: It can undergo polymerization reactions to form polyamides.

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of water and an acid or base catalyst.

    Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst such as nickel or palladium.

    Polymerization: Requires specific catalysts and conditions depending on the desired polymer.

Major Products Formed:

    Adipic Acid: Formed through hydrolysis.

    Hexamethylenediamine: Formed through reduction.

    Nylon-6,6: Formed through polymerization with hexamethylenediamine.

Scientific Research Applications

Hexanedioyl cyanide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its toxicity and metabolic pathways.

    Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.

    Industry: Primarily used in the production of nylon-6,6, which is used in textiles, automotive parts, and various consumer goods.

Mechanism of Action

Hexanedioyl cyanide exerts its effects primarily through its chemical reactivity. It can undergo hydrolysis, reduction, and polymerization reactions, which are essential for its role in nylon production. The compound’s molecular targets and pathways involve its interaction with catalysts and reagents that facilitate these reactions.

Comparison with Similar Compounds

Hexanedioyl cyanide can be compared with other similar compounds such as:

    Hexanedioic Acid (Adipic Acid): Both are precursors in nylon production, but hexanedioic acid is formed through the hydrolysis of this compound.

    Hexamethylenediamine: Another key intermediate in nylon-6,6 production, formed through the reduction of this compound.

    Glutaronitrile: A related nitrile compound that can be electrochemically reduced to this compound.

Uniqueness: this compound is unique due to its dual nitrile groups, which make it a versatile intermediate in the synthesis of various compounds, particularly in the production of nylon-6,6.

Properties

CAS No.

80317-75-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

hexanedioyl dicyanide

InChI

InChI=1S/C8H8N2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-4H2

InChI Key

GMWJWHSWXXYTTA-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)C#N)CC(=O)C#N

Origin of Product

United States

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